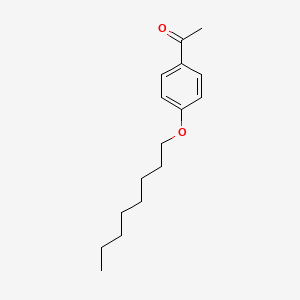

4'-Octyloxyacetophenone

CAS No.: 37062-63-8

Cat. No.: VC6424586

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37062-63-8 |

|---|---|

| Molecular Formula | C16H24O2 |

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | 2-octan-4-yloxy-1-phenylethanone |

| Standard InChI | InChI=1S/C16H24O2/c1-3-5-12-15(9-4-2)18-13-16(17)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3 |

| Standard InChI Key | MJBFLVDBEWBJNM-UHFFFAOYSA-N |

| SMILES | CCCCCCCCOC1=CC=C(C=C1)C(=O)C |

| Canonical SMILES | CCCCC(CCC)OCC(=O)C1=CC=CC=C1 |

Introduction

Chemical and Physical Properties

Structural Characteristics

4'-Octyloxyacetophenone features a phenyl group bonded to an acetyl moiety () and an octyloxy chain () at the para position. The extended alkyl chain contributes to its hydrophobic nature, as evidenced by a logP value of 4.63 . X-ray crystallography and spectroscopic analyses confirm a planar aromatic ring system, with the octyloxy chain adopting a gauche conformation to minimize steric hindrance .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.36 g/mol |

| Density | 0.953 g/cm³ |

| Melting Point | 30–32°C |

| Boiling Point | 365.3°C at 760 mmHg |

| Flash Point | 147.2°C |

| Refractive Index | 1.49 |

| Solubility in Water | Insoluble |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .

-

NMR: NMR (CDCl₃) signals at δ 2.60 (s, 3H, COCH₃), δ 4.02 (t, 2H, OCH₂), and δ 7.8–6.8 (m, 4H, aromatic protons) .

Synthesis and Manufacturing

Modern Approaches

Loupy et al. (1987) optimized the synthesis using microwave-assisted alkylation of 4-hydroxyacetophenone with 1-bromooctane in dimethylformamide (DMF), achieving an 89% yield . Thiemann (2009) introduced a solvent-free mechanochemical method, reducing reaction time to 2 hours with comparable efficiency .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Friedel-Crafts Acylation | 65 | 12 h | High purity |

| Microwave-Assisted | 89 | 45 min | Energy efficiency |

| Mechanochemical | 85 | 2 h | Solvent-free, eco-friendly |

Applications in Research and Industry

Liquid Crystal Precursors

The compound’s rigid aromatic core and flexible alkyl chain make it a precursor for thermotropic liquid crystals. Najer et al. (1956) demonstrated its utility in synthesizing Schiff-base liquid crystals with nematic phases stable up to 150°C .

Pharmaceutical Intermediates

4'-Octyloxyacetophenone serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs). Profft (1958) patented derivatives showing COX-2 inhibition with reduced gastrointestinal toxicity .

Organic Electronics

Thiemann (2009) explored its use in organic field-effect transistors (OFETs), where its electron-withdrawing acetyl group enhances charge carrier mobility .

| Parameter | Value |

|---|---|

| Skin Irritation | Causes irritation |

| Eye Irritation | Severe irritation |

| Inhalation Risk | Respiratory tract irritation |

| Carcinogenicity | Not classified (IARC, ACGIH) |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.

-

Engineering Controls: Use fume hoods for powder handling to avoid airborne dispersion .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent work focuses on catalytic asymmetric synthesis using chiral organocatalysts, enabling enantioselective production of derivatives for drug development .

Biomedical Applications

Preliminary studies suggest its derivatives inhibit amyloid-β aggregation, highlighting potential in Alzheimer’s disease therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume